molecular formula C16H21NO3 B2877088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide CAS No. 899962-87-9

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B2877088
CAS No.: 899962-87-9
M. Wt: 275.348
InChI Key: ZWEXYQKJHIACID-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spiroketal core, which is a bicyclic structure containing an oxygen atom, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide typically involves the formation of the spiroketal core followed by the attachment of the benzamide group. One common method involves the condensation of lactones with diols in the presence of an acid catalyst to form the spiroketal structure. This is followed by the reaction with benzoyl chloride to introduce the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the spiroketal to diols or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. The spiroketal core can interact with enzymes and receptors, influencing various biological pathways. The benzamide group can enhance binding affinity and specificity, making the compound effective in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide stands out due to its specific spiroketal structure combined with the benzamide group, which provides unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-5-4-6-13(9-12)15(18)17-10-14-11-19-16(20-14)7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEXYQKJHIACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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